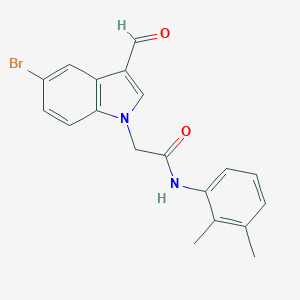
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BRD0705, is a novel small molecule inhibitor that has attracted attention due to its potential therapeutic applications. BRD0705 has been shown to inhibit the activity of a number of proteins that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide inhibits the activity of BRD4 by binding to the bromodomain of the protein. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide can modulate the expression of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the expression of genes that are involved in the regulation of the immune system, including cytokines and chemokines. In animal models of inflammation, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammation.
实验室实验的优点和局限性
One advantage of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its specificity for BRD4. Unlike other inhibitors that target multiple bromodomains, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide specifically targets the bromodomain of BRD4. This specificity can reduce off-target effects and improve the safety profile of the drug. However, one limitation of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its solubility. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are a number of future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. One direction is the development of more potent and selective inhibitors of BRD4. Another direction is the study of the combination of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide with other drugs for the treatment of cancer and inflammatory diseases. The study of the pharmacokinetics and pharmacodynamics of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide in animal models and humans is also an important direction for future research. Finally, the identification of biomarkers that can predict the response to 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide treatment is an important area of research.
合成方法
The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves a series of chemical reactions. The starting material is 5-bromo-3-formylindole, which is reacted with 2,3-dimethylphenylamine to form the intermediate product. The intermediate product is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized to improve the yield and purity of the final product.
科学研究应用
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a number of proteins, including BRD4, a protein that is involved in the regulation of gene expression. BRD4 has been implicated in the development of a number of diseases, including cancer and inflammatory diseases. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have anti-cancer activity in a number of different cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity in animal models of inflammation.
属性
分子式 |
C19H17BrN2O2 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
2-(5-bromo-3-formylindol-1-yl)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-17(13(12)2)21-19(24)10-22-9-14(11-23)16-8-15(20)6-7-18(16)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChI 键 |
IFUHBSGTKZEJCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)


amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)